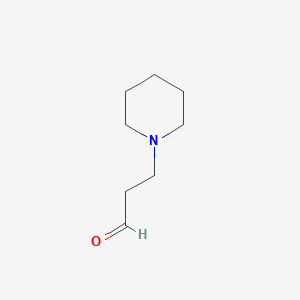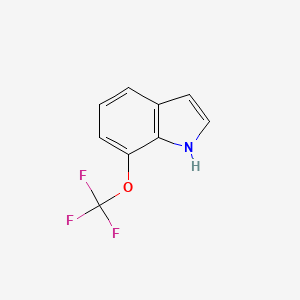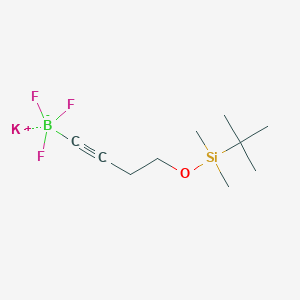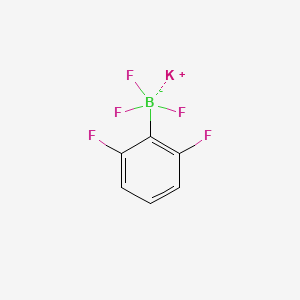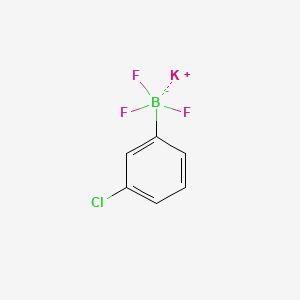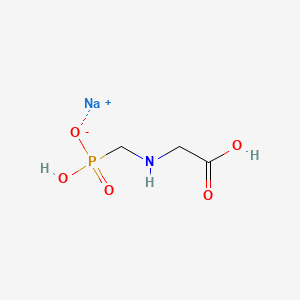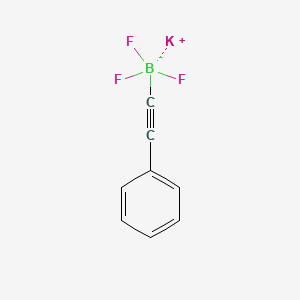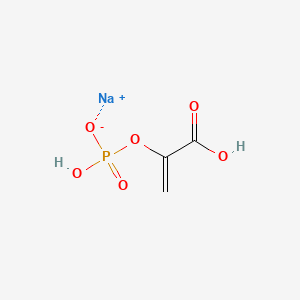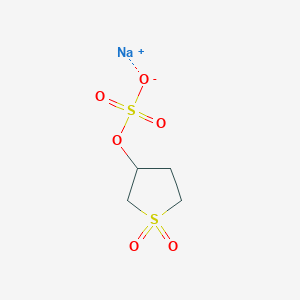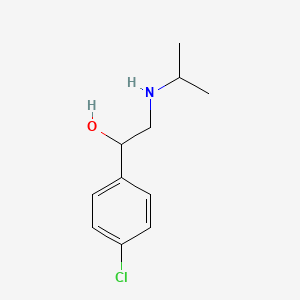
1-(4-Chlorophenyl)-2-(isopropylamino)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound includes its molecular formula, systematic name, and common names. It may also include information about the compound’s occurrence in nature or its uses.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and yield.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties might include acidity/basicity, reactivity with other substances, and stability.科学的研究の応用
Synthesis and Pharmacokinetics
The synthesis of compounds structurally similar to 1-(4-Chlorophenyl)-2-(isopropylamino)ethanol, such as 2-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol, has been developed. These compounds, being structural isomers of β2 agonists, have been studied for their pharmacokinetics, demonstrating that changes in dose proportionately affect blood substance concentration, with detectable times in blood ranging up to 72 hours or more (Glushkova, Popkov, & Martsynkevich, 2020).
Synthesis Techniques
Efficient methods for synthesizing related compounds like 2-(4-Chlorophenyl)ethanol have been developed. These methods involve steps like esterification and reduction, yielding products with high efficiency (Yang Lirong, 2007).
Biocatalytic Approaches
Studies have explored the biocatalytic synthesis of similar chlorophenylethanol compounds, demonstrating the effectiveness of microbial strains in producing these compounds with high enantioselectivity and yield. For instance, (R)-2-Chloro-1-(3-chlorophenyl)ethanol, a key pharmaceutical intermediate, was efficiently synthesized using permeabilized whole cells of Candida ontarioensis (Ni, Zhang, & Sun, 2012).
Chemical Characterization
The conformational landscape of similar compounds, such as (S)-1-(4-chlorophenyl)ethanol, has been investigated using techniques like resonant two-photon ionization (R2PI) spectroscopy. These studies help in understanding the molecular structure and interactions of such compounds (Rondino et al., 2016).
Industrial Scale Production
Research has also focused on scaling up the production of chlorophenylethanol derivatives. For example, (S)-1-(2-chlorophenyl)ethanol, a chiral intermediate in drug synthesis, has been produced on a multi-gram scale, optimizing various process parameters for efficient production (Eixelsberger et al., 2013).
Safety And Hazards
This involves understanding the potential risks associated with handling the compound. It includes toxicity information, safety precautions, and first aid measures.
将来の方向性
This involves predicting or suggesting further studies that could be done with the compound. It could include potential applications, modifications to improve its properties, or further studies to understand its behavior.
特性
IUPAC Name |
1-(4-chlorophenyl)-2-(propan-2-ylamino)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO/c1-8(2)13-7-11(14)9-3-5-10(12)6-4-9/h3-6,8,11,13-14H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPACOSFGOJIQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC=C(C=C1)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90639944 |
Source


|
| Record name | 1-(4-Chlorophenyl)-2-[(propan-2-yl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90639944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-2-(isopropylamino)ethanol | |
CAS RN |
23299-13-0 |
Source


|
| Record name | 1-(4-Chlorophenyl)-2-[(propan-2-yl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90639944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

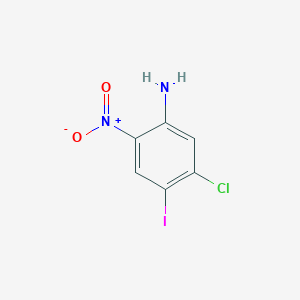
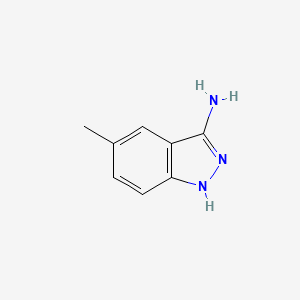
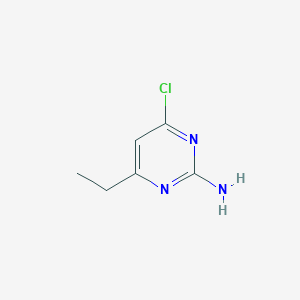
![Amino-(5-methyl-benzo[d]isoxazol-3-yl)-acetic acid](/img/structure/B1358455.png)
